n-(4-Methyl-2-nitrophenyl)glycine
Description
Properties
CAS No. |
62573-36-8 |
|---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-(4-methyl-2-nitroanilino)acetic acid |
InChI |
InChI=1S/C9H10N2O4/c1-6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13) |
InChI Key |
STDUAJYOFXORNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the reductive amination of 4-methyl-2-nitroaniline with glyoxalic acid or its derivatives, followed by reduction and pH adjustment to isolate the glycine derivative. The key steps include:
- Formation of an imine intermediate between the substituted aniline (4-methyl-2-nitroaniline) and glyoxalic acid.
- Catalytic hydrogenation to reduce the imine to the corresponding N-substituted phenylglycine.
- Isolation and purification by adjusting pH and filtration.
This approach is supported by patent literature describing N-substituted phenylglycine preparations using palladium on charcoal as a catalyst under hydrogen atmosphere in mixed solvent systems.
Detailed Procedure from Patent CN103992241B
A representative preparation method involves:
| Step | Reagents and Conditions | Details |
|---|---|---|
| 1. Imine Formation | 4-methyl-2-nitroaniline + glyoxalic acid (molar ratio 1:1 to 1:2) | Stirred at room temperature for 30 min in solvent (methanol, ethanol, THF, or dioxane) |
| 2. Catalytic Hydrogenation | 5% Pd/C (0.01-1 wt% relative to aniline), hydrogen atmosphere at 10 atm, 45-55 °C | Reaction time 10-14 h, monitored by HPLC to ensure raw material <0.2% |
| 3. Workup | Filtration to remove catalyst, concentration of filtrate | Addition of 10% NaOH or sodium carbonate solution, warming to 50 °C for 1 h |
| 4. Acidification and Isolation | Adjust pH to ~3 with 10% HCl, cool to 0 °C | Filter and wash to obtain this compound, vacuum dry |
Yields and Purity: The method typically achieves yields around 93-95% with purity >99% by HPLC, confirmed by LC-MS analysis.
Alternative Synthetic Routes and Precursors
Starting from 4-Methyl-2-nitroaniline: This compound itself can be synthesized by palladium-catalyzed nitrosation of 4-methylaniline using tert-butyl nitrite in 1,4-dioxane at 90 °C, followed by acidic hydrolysis. This precursor synthesis is important for obtaining the substituted aniline for subsequent glycine coupling.
Esterification and Amide Formation: Ethyl glycinate derivatives have been synthesized by Fischer esterification and further amidation with substituted anilines, including nitro-substituted phenyl rings, under reflux in ethanol for 4 hours. This approach can be adapted to prepare glycine derivatives with aromatic substituents.
Reaction Conditions Optimization
The key parameters influencing the preparation include:
| Parameter | Optimal Range/Condition | Effect on Outcome |
|---|---|---|
| Catalyst loading (Pd/C) | 0.01–1 wt% relative to aniline | Higher loading increases reaction rate but may increase cost |
| Solvent system | Methanol, ethanol, THF, dioxane or mixtures | Solvent polarity affects imine formation and hydrogenation efficiency |
| Temperature | 45–55 °C | Higher temperatures accelerate reaction but risk side reactions |
| Hydrogen pressure | ~10 atm | Ensures efficient reduction of imine intermediate |
| Reaction time | 10–14 hours | Sufficient for complete conversion monitored by HPLC |
| pH adjustment | Acidification to pH ~3 | Critical for precipitating the glycine product |
Analytical Data Supporting Preparation
- LC-MS: Molecular ion peaks consistent with this compound (m/e ~235) confirm product identity.
- HPLC: Used to monitor reaction progress and purity, with raw material content controlled below 0.2%.
- NMR Spectroscopy: While direct NMR data for this compound is limited in the sources, related substituted phenylglycines show characteristic aromatic proton shifts and glycine methylene signals consistent with the structure.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: N-(4-Methyl-2-nitrophenyl)glycine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Reduction: 4-Methyl-2-aminophenylglycine.
Oxidation: 4-Carboxy-2-nitrophenylglycine.
Substitution: Various substituted phenylglycine derivatives.
Scientific Research Applications
Chemistry: N-(4-Methyl-2-nitrophenyl)glycine is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and as a precursor for the preparation of various derivatives.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of pharmaceutical compounds and as a probe to study biological pathways.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of N-(4-Methyl-2-nitrophenyl)glycine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The compound can also interact with enzymes and proteins, affecting their activity and function. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The substituents on the glycine backbone define the physicochemical and biological properties of these compounds. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility :
- Nitro groups (e.g., in this compound) reduce aqueous solubility due to hydrophobicity but enhance reactivity in nitration/denitration pathways .
- Sulfonyl groups (e.g., in and compounds) increase molecular weight and stability but decrease solubility compared to acetylated derivatives like N-[(4-Methylphenyl)acetyl]glycine .
- Reactivity: The nitro group in this compound may undergo reduction to an amine under catalytic hydrogenation, similar to nitrophenyl derivatives in .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(4-Methyl-2-nitrophenyl)glycine in a laboratory setting?
- Methodological Guidance :
- Nitration and Coupling : Start with a substituted phenylglycine precursor. Introduce the nitro group via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Monitor regioselectivity to ensure substitution at the 2-position. For coupling, consider Buchwald-Hartwig amination or Ullmann-type reactions using copper catalysts .
- Purification : Use recrystallization with ethanol or chlorobenzene (as in similar nitrophenyl syntheses) to isolate the product. Validate purity via TLC or HPLC .
- Safety : Nitro compounds are potentially explosive. Use blast shields, small-scale reactions, and avoid excessive heating. Refer to safety protocols for nitroaromatics .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Guidance :
- Structural Confirmation : Use X-ray crystallography (e.g., SHELXL for refinement) to resolve bond lengths and angles. For non-crystalline samples, employ H/C NMR to confirm substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can verify molecular weight and fragmentation patterns. Cross-reference with spectral libraries for nitroaryl glycine derivatives .
- Elemental Analysis : Confirm C, H, N, and O percentages to validate stoichiometry .
Q. What safety protocols are critical when handling this compound?
- Methodological Guidance :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage : Store in a cool (<6°C), dry environment away from reducing agents. Nitro compounds may decompose exothermically .
- Waste Disposal : Neutralize nitro byproducts with alkaline solutions before disposal. Follow institutional guidelines for hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Guidance :
- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency. For example, Pd(OAc)₂ with Xantphos ligand enhances aryl amination .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. chlorobenzene. Higher dielectric constants may stabilize transition states in nitration .
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.
Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?
- Methodological Guidance :
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts or IR spectra. Compare with experimental data to identify conformational mismatches .
- Isotopic Labeling : Synthesize N or C-labeled derivatives (as in N-isovalerylglycine studies) to trace signal origins in complex spectra .
- Multi-Technique Cross-Validation : Combine X-ray, NMR, and MS data to resolve ambiguities. For example, crystallography can clarify tautomeric forms .
Q. What computational approaches are suitable for modeling the reactivity of this compound?
- Methodological Guidance :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian or ORCA software .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or organic media to study aggregation or degradation pathways.
- Docking Studies : If the compound has biological activity, dock it into protein active sites (e.g., enzymes) using AutoDock Vina to hypothesize binding modes .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Guidance :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC at 25°C, 40°C, and 60°C .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature. Identify degradation products via LC-MS .
- Solid-State Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
